molecular formula C18H15ClN2O2S B2567901 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether CAS No. 338423-08-8

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether

Cat. No.: B2567901
CAS No.: 338423-08-8
M. Wt: 358.84
InChI Key: GKWUMTJHJIUZJJ-UHFFFAOYSA-N
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Description

  • Starting materials: 4-chlorobenzyl chloride, thiol
  • Reaction conditions: Base, solvent (e.g., dichloromethane)
  • Step 4: Formation of Phenyl Ether Linkage

    • Starting materials: Intermediate compound, phenol
    • Reaction conditions: Base, solvent (e.g., ethanol)
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the chlorobenzyl sulfanyl moiety. The final step would involve the formation of the phenyl ether linkage.

    • Step 1: Synthesis of Pyrimidine Core

      • Starting materials: Acetylacetone, urea
      • Reaction conditions: Acidic or basic catalyst, reflux

    Chemical Reactions Analysis

    Types of Reactions

    2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether can undergo various types of chemical reactions, including:

      Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

      Reduction: The nitro group (if present) can be reduced to an amine.

      Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

      Substitution: Sodium hydroxide, potassium carbonate

    Major Products

      Oxidation: Sulfoxide or sulfone derivatives

      Reduction: Amino derivatives

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

      Chemistry: As a building block for the synthesis of more complex molecules.

      Biology: As a probe to study biological pathways and interactions.

      Medicine: Potential therapeutic agent due to its unique structure.

      Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests it could interact with nucleic acids or proteins involved in cellular processes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether
    • 2-((4-Methylbenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether
    • 2-((4-Bromobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether

    Uniqueness

    The unique combination of functional groups in this compound, particularly the chlorobenzyl sulfanyl moiety, distinguishes it from similar compounds. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

    Properties

    IUPAC Name

    2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-phenoxypyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H15ClN2O2S/c1-22-16-11-20-18(24-12-13-7-9-14(19)10-8-13)21-17(16)23-15-5-3-2-4-6-15/h2-11H,12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKWUMTJHJIUZJJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CN=C(N=C1OC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H15ClN2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    358.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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